5-[(3,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid
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Description
5-[(3,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid is a useful research compound. Its molecular formula is C17H12Cl2O4 and its molecular weight is 351.18. The purity is usually 95%.
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Scientific Research Applications
β-Amyloid Aggregation Inhibition
A significant application of compounds related to 5-[(3,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid is in the inhibition of β-amyloid aggregation. This is particularly relevant in the context of Alzheimer's disease, where β-amyloid plaques are a hallmark. A study synthesized a benzofuran derivative, demonstrating potent β-amyloid aggregation inhibitory activity (Choi et al., 2003).
Synthesis of Novel Benzodifuranyl Compounds
Another application is in the synthesis of novel benzodifuranyl derivatives. These compounds have been shown to possess anti-inflammatory and analgesic properties. A study explored the synthesis of these compounds and evaluated them as cyclooxygenase-1/2 inhibitors, demonstrating significant analgesic and anti-inflammatory activity (Abu‐Hashem et al., 2020).
Ion Transport Through Liquid Membrane
Benzofuran derivatives have also been used in the study of ion transport through liquid membranes. A study synthesized various ω-hydroxy carboxylic acids, including benzofuran derivatives, and employed them as carriers for active transport of alkali metal ions through liquid membranes (Yamaguchi et al., 1988).
Antimicrobial Activity
The derivatives of 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, closely related to the compound , have been tested for antimicrobial activity. A study found that these derivatives exhibited activity against various Gram-positive cocci, Gram-negative rods, and yeasts (Krawiecka et al., 2012).
Anticholinesterase Activity
Compounds based on the benzofuran skeleton have demonstrated potent anticholinesterase activity. This is significant for the treatment of diseases like Alzheimer's, where cholinesterase inhibitors play a therapeutic role. A study synthesized specific carbamates of phenols based on the benzofuran skeleton and showed significant inhibitory activities against human acetylcholinesterase and butyrylcholinesterase (Luo et al., 2005).
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O4/c1-9-16(17(20)21)12-7-11(3-5-15(12)23-9)22-8-10-2-4-13(18)14(19)6-10/h2-7H,8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGTYKKMXXWBHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=C(C=C3)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.